molecular formula C11H13NO2 B6274515 (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid CAS No. 5676-65-3

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Cat. No. B6274515
CAS RN: 5676-65-3
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid, referred to as 2E-DMPPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless liquid with a faint odor, and is soluble in water and most organic solvents. 2E-DMPPA has a variety of applications in scientific research, including its use as a reagent in organic synthesis and its ability to act as a chelating agent. It has also been investigated for its potential biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

2E-DMPPA has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, and has been used to synthesize a variety of compounds such as amides, esters, and ethers. It is also used as a chelating agent in the synthesis of metal complexes. Additionally, 2E-DMPPA has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2E-DMPPA acts as a chelating agent, binding to metal ions to form complexes. This binding is facilitated by the presence of multiple electron-donating groups on the molecule, which interact with the metal ions to form strong bonds. Additionally, 2E-DMPPA can act as an inhibitor of enzymes, as it has been shown to bind to the active site of enzymes and prevent them from catalyzing reactions.
Biochemical and Physiological Effects
2E-DMPPA has been investigated for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of this enzyme could potentially be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, 2E-DMPPA has been found to have antioxidant activity, which could be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

2E-DMPPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is soluble in a variety of solvents. Additionally, it is stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use in laboratory experiments. It is a corrosive material and must be handled with care, and its low boiling point makes it difficult to use in high-temperature reactions. Additionally, its low solubility in some solvents can make it difficult to use in certain experiments.

Future Directions

Given its potential biochemical and physiological effects, there are a number of potential future directions for 2E-DMPPA. It could be further investigated for its potential to act as an inhibitor of COX-2 and other enzymes, and its antioxidant activity could be explored for its potential to prevent oxidative damage to cells. Additionally, its chelating properties could be explored for its potential to bind to other metal ions and form complexes. Finally, its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds could be further investigated.

Synthesis Methods

2E-DMPPA can be synthesized from the reaction of 3-bromo-2-methylpropanoic acid and 4-dimethylaminophenol in an aqueous reaction medium. This reaction results in the formation of a bromo-ester intermediate, which is then hydrolyzed to produce the desired product. The reaction is typically conducted at temperatures between 50-100°C and is catalyzed by an acid such as hydrochloric acid or sulfuric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid involves the reaction of 4-dimethylaminocinnamaldehyde with malonic acid in the presence of sodium ethoxide to form the corresponding β-ketoester. The β-ketoester is then decarboxylated to form the unsaturated acid, which is subsequently reduced to the desired product using sodium borohydride.", "Starting Materials": [ "4-dimethylaminocinnamaldehyde", "malonic acid", "sodium ethoxide", "sodium borohydride" ], "Reaction": [ "Step 1: React 4-dimethylaminocinnamaldehyde with malonic acid in the presence of sodium ethoxide to form the corresponding β-ketoester.", "Step 2: Decarboxylate the β-ketoester to form the unsaturated acid.", "Step 3: Reduce the unsaturated acid to the desired product using sodium borohydride." ] }

CAS RN

5676-65-3

Product Name

(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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